

Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Technical Guide

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Compound of Interest

Compound Name: Tetrahydro-2-(2-propynyloxy)-2H-pyran

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Abstract

This technical guide provides an in-depth overview of the synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**, a valuable intermediate in organic synthesis. The primary synthetic route involves the protection of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers in the fields of chemistry and drug development.

Introduction

Tetrahydro-2-(2-propynyloxy)-2H-pyran serves as a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science applications.^[1] Its utility stems from the presence of a terminal alkyne, which can undergo a variety of coupling reactions, and a tetrahydropyranyl (THP) ether, a common and robust protecting group for alcohols.^{[2][3]} The synthesis of this compound is a foundational example of alcohol protection, a critical step in multi-step organic synthesis.^{[2][4]} This guide details the efficient and high-yielding preparation of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed addition of propargyl alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[3][5] The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by the hydroxyl group of propargyl alcohol.[3] Subsequent deprotonation yields the desired THP ether.[3]

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction data for the synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₂ O ₂	[6]
Molecular Weight	140.18 g/mol	[6]
Appearance	Clear colorless to light yellow liquid	[6]
Boiling Point	63-65 °C @ 9 mmHg	[6]
Density	0.997 g/mL at 25 °C	[6]
Refractive Index (n _D ²⁰)	1.458	[6]

Table 2: Spectroscopic Data

Spectroscopy	Data	Reference(s)
^1H NMR (400 MHz, CDCl_3)	δ = 1.50-1.67 (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, J = 2.4 Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, J = 2.4 Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, J = 3.4 Hz, 1H)	[6]
^{13}C NMR (100 MHz, CDCl_3)	δ = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8	[6]
Mass Spectra (MS-Cl)	m/z calculated for $\text{C}_8\text{H}_{12}\text{O}_2$ [M+H] $^+$: 141; measured: 141	[6]

Table 3: Reaction Parameters

Parameter	Value	Reference(s)
Reactants	Propargyl alcohol, 3,4-Dihydro-2H-pyran	[6]
Catalyst	p-Toluenesulfonic acid monohydrate	[6]
Solvent	Dichloromethane (CH_2Cl_2)	[6]
Reaction Temperature	0 °C to room temperature	[6]
Reaction Time	1 hour	[6]
Yield	97.2%	[6]

Experimental Protocol

This protocol is adapted from a literature procedure.[6]

4.1. Materials and Reagents

- Propargyl alcohol (2.6 mL, 44.6 mmol)

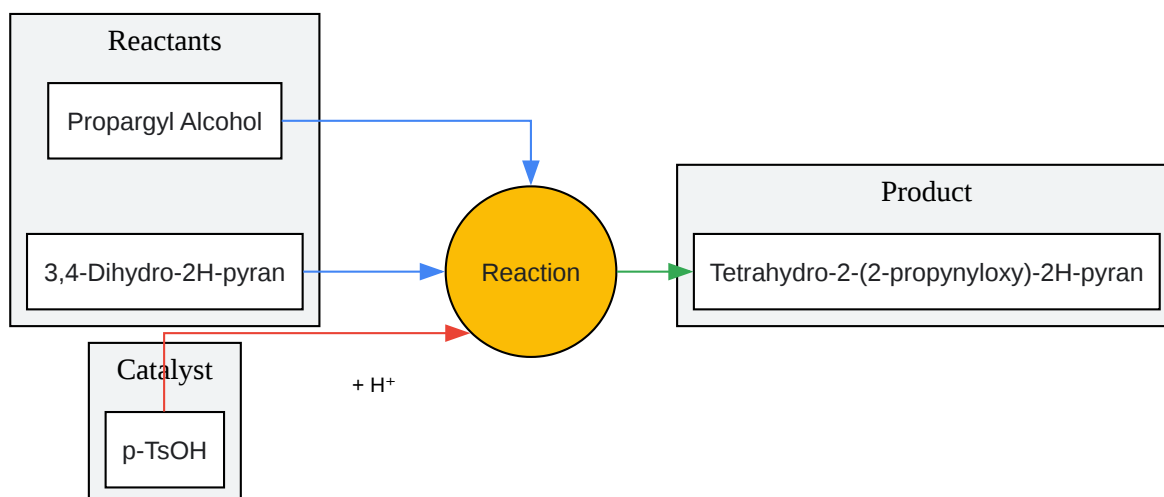
- 3,4-Dihydro-2H-pyran (4.3 mL, 46.8 mmol)
- p-Toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol)
- Dichloromethane (45 mL)
- Saturated aqueous sodium bicarbonate solution (30 mL)
- Anhydrous magnesium sulfate

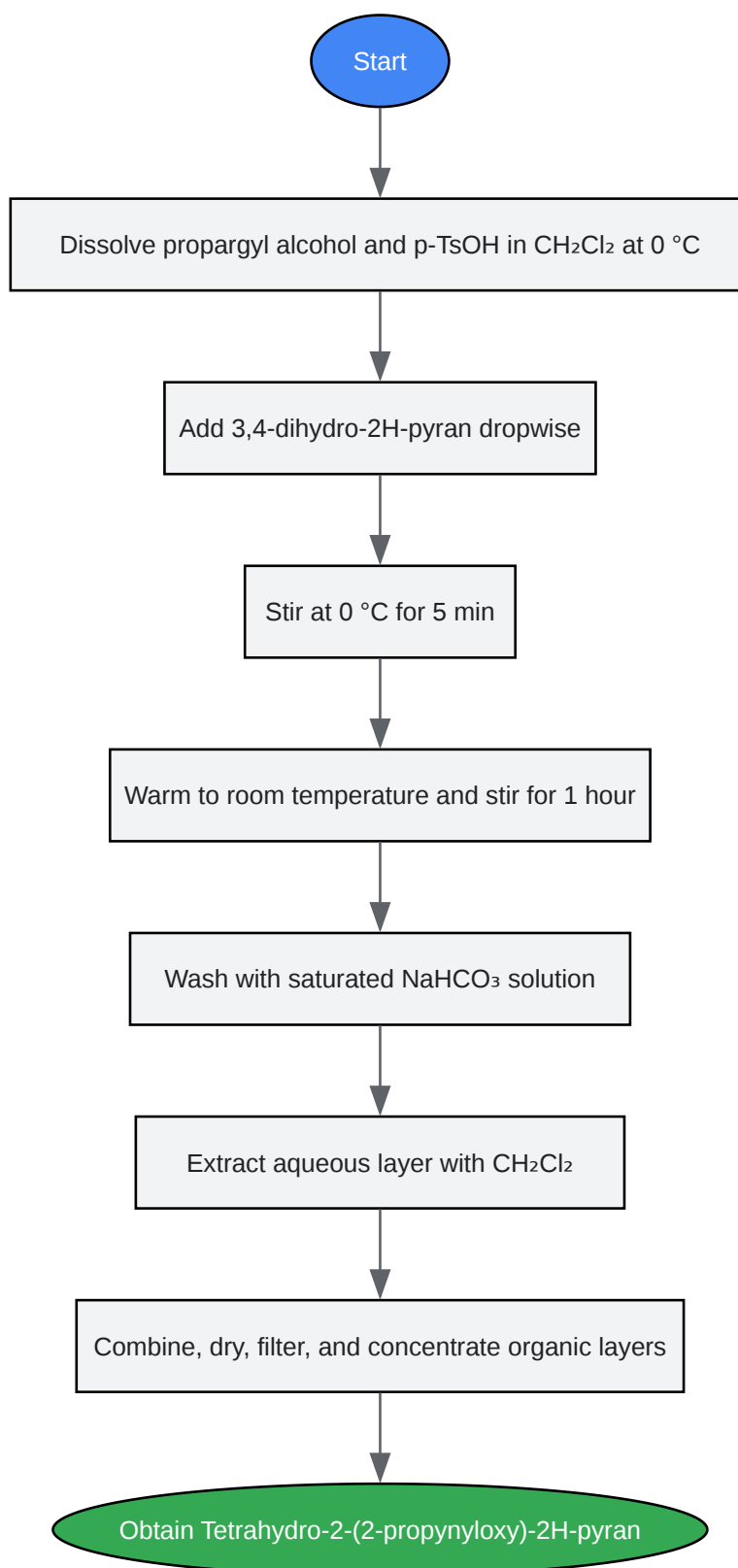
4.2. Procedure

- To a solution of propargyl alcohol and p-toluenesulfonic acid monohydrate in dichloromethane (45 mL) at 0 °C, add 3,4-dihydro-2H-pyran dropwise.
- Stir the reaction mixture at 0 °C for 5 minutes.
- Allow the mixture to warm to room temperature and continue stirring for 1 hour.
- Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (30 mL).
- Extract the aqueous layer with dichloromethane (45 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.

Visualizations

5.1. Reaction Pathway





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